Ethyl 3,5-diethoxybenzoate Ethyl 3,5-diethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 351002-95-4
VCID: VC2216568
InChI: InChI=1S/C13H18O4/c1-4-15-11-7-10(13(14)17-6-3)8-12(9-11)16-5-2/h7-9H,4-6H2,1-3H3
SMILES: CCOC1=CC(=CC(=C1)C(=O)OCC)OCC
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol

Ethyl 3,5-diethoxybenzoate

CAS No.: 351002-95-4

Cat. No.: VC2216568

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3,5-diethoxybenzoate - 351002-95-4

Specification

CAS No. 351002-95-4
Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
IUPAC Name ethyl 3,5-diethoxybenzoate
Standard InChI InChI=1S/C13H18O4/c1-4-15-11-7-10(13(14)17-6-3)8-12(9-11)16-5-2/h7-9H,4-6H2,1-3H3
Standard InChI Key QILFPIREJVUYJP-UHFFFAOYSA-N
SMILES CCOC1=CC(=CC(=C1)C(=O)OCC)OCC
Canonical SMILES CCOC1=CC(=CC(=C1)C(=O)OCC)OCC

Introduction

Chemical Structure and Physical Properties

Molecular Identity

Ethyl 3,5-diethoxybenzoate has the molecular formula C₁₃H₁₈O₄. Its structure consists of a central benzene ring with two ethoxy groups (-OCH₂CH₃) positioned at the meta positions (3 and 5) relative to each other, and an ethyl ester group (-COOCH₂CH₃) at position 1. This arrangement creates a symmetrical molecule with distinctive electronic and steric properties.

Physical Characteristics

While direct experimental data for Ethyl 3,5-diethoxybenzoate is limited in the available literature, its properties can be reasonably estimated by comparison with structurally related compounds. Based on the well-documented properties of Ethyl 3,5-dimethoxybenzoate, we can infer several key characteristics:

PropertyEthyl 3,5-diethoxybenzoate (estimated)Ethyl 3,5-dimethoxybenzoate (reference)Basis for Comparison
Molecular Weight238.28 g/mol210.23 g/molAdditional -CH₂ groups in ethoxy substituents
Physical StateCrystalline solid at room temperatureCrystalline solidSimilar molecular structure
SolubilitySoluble in organic solvents; limited water solubilitySoluble in common organic solventsIncreased lipophilicity from ethoxy groups
LogP>1.881.88050 Extended alkyl chains increase lipophilicity
Boiling PointHigher than dimethoxybenzoate analogNot specified in literatureHigher molecular weight typically correlates with higher boiling point

Spectroscopic Properties

The spectroscopic fingerprint of Ethyl 3,5-diethoxybenzoate would feature characteristic signals that distinguish it from its methoxy counterpart:

  • In ¹H NMR spectroscopy, the ethoxy groups would show distinctive quartets (for -OCH₂-) and triplets (for -CH₃) with coupling constants typically around 7 Hz.

  • ¹³C NMR would display signals for the additional methylene carbons in the ethoxy groups, distinguishing it from the methoxy analog.

  • IR spectroscopy would reveal characteristic absorption bands for the ester carbonyl (approximately 1710-1730 cm⁻¹) and ether C-O stretching vibrations.

Synthesis Methods

Optimization Considerations

Based on patented procedures for similar compounds, several factors would be critical for optimizing the synthesis:

  • Temperature control: Maintaining precise temperature ranges during both esterification (70-80°C) and ethylation (50-55°C) reactions

  • pH management: Careful adjustment of pH during various stages of synthesis, particularly after alkylation steps

  • Solvent selection: Using appropriate solvents such as dimethylformamide for alkylation reactions and anhydrous conditions for esterification

  • Catalyst loading: Optimizing the amount of acid catalyst for esterification to balance reaction rate against side reactions

  • Purification protocol: Developing specific crystallization conditions to obtain high-purity product

Chemical Reactivity and Transformations

Functional Group Reactivity

The reactivity of Ethyl 3,5-diethoxybenzoate is determined by its three key functional components:

Ester Group Transformations

The ethyl ester functionality can undergo several important reactions:

  • Hydrolysis: Under acidic or basic conditions to yield 3,5-diethoxybenzoic acid

  • Transesterification: Exchange of the ethyl group with other alcohols

  • Reduction: Conversion to primary alcohol (3,5-diethoxybenzyl alcohol) using reducing agents like LiAlH₄

  • Amidation: Reaction with amines to form the corresponding amides

Ethoxy Group Reactions

The ethoxy substituents can participate in various transformations:

  • Cleavage: Dealkylation under specific conditions to regenerate hydroxyl groups

  • Oxidation: Potential oxidative degradation of the ethyl chains

  • Protection: The ethoxy groups serve as protecting groups for the hydroxyl functionalities

Aromatic Ring Reactivity

The aromatic ring, activated by the electron-donating ethoxy groups, would show enhanced reactivity toward:

  • Electrophilic aromatic substitution: Preferential reaction at positions ortho and para to the ethoxy groups

  • Nucleophilic aromatic substitution: Generally resistant unless activated by additional electron-withdrawing groups

  • Metallation: Directed ortho-metallation facilitated by the ether groups

Structure-Reactivity Relationships

The presence of ethoxy groups rather than methoxy groups would influence reactivity in several ways:

  • Steric effects: The larger ethoxy groups create increased steric hindrance, potentially slowing reactions at adjacent positions

  • Electronic effects: While both ethoxy and methoxy are electron-donating, subtle differences in their electronic properties might influence reaction rates and selectivity

  • Lipophilicity: The greater lipophilic character of ethoxy groups could affect solubility profiles and reaction environments

Applications and Research Significance

Medicinal Chemistry Implications

By analogy with related benzoate esters, Ethyl 3,5-diethoxybenzoate might exhibit biological activities worthy of investigation:

Anticancer Investigation Opportunities

Research on related compounds has indicated potential anticancer activity, suggesting that Ethyl 3,5-diethoxybenzoate might:

  • Inhibit cancer cell proliferation through specific cellular mechanisms

  • Show cytotoxicity against particular cancer cell lines

  • Serve as a lead compound for developing more potent anticancer agents

Structure-Activity Relationship Studies

The replacement of methoxy with ethoxy groups represents an important structural modification that could yield valuable insights into structure-activity relationships:

  • How chain length of alkoxy substituents affects biological activity

  • The impact of increased lipophilicity on drug-target interactions

  • Effects on metabolic stability and bioavailability

Materials Science Applications

The unique structural features of Ethyl 3,5-diethoxybenzoate could find applications in materials science:

  • As monomers for specialty polymers

  • In the development of liquid crystalline materials

  • For the creation of supramolecular assemblies through non-covalent interactions

Comparative Analysis with Related Compounds

Structural Comparison

A side-by-side comparison of Ethyl 3,5-diethoxybenzoate with its methoxy analog reveals important structural distinctions:

FeatureEthyl 3,5-diethoxybenzoateEthyl 3,5-dimethoxybenzoateSignificance
Molecular FormulaC₁₃H₁₈O₄C₁₁H₁₄O₄Additional carbon atoms in ethoxy groups
Steric BulkGreaterLesserMay influence reaction accessibility
Bond AnglesSlightly differentReferenceEthoxy groups introduce different conformational preferences
Electronic DistributionSimilar pattern, different magnitudeReferenceAffects reactivity and binding properties
Rotational FreedomMore rotatable bondsFewer rotatable bondsImpacts conformational flexibility

Reactivity Differences

The substitution of methoxy with ethoxy groups would alter reactivity in several ways:

  • Increased steric hindrance could slow reactions at positions adjacent to the substituents

  • The extended alkyl chains might provide different directing effects in certain reactions

  • Solubility profiles would differ, affecting reaction conditions and purification strategies

Future Research Directions

Synthetic Methodology Development

Further research into Ethyl 3,5-diethoxybenzoate could focus on:

  • Developing more efficient and sustainable synthetic routes

  • Exploring catalytic methods for selective ethoxylation

  • Investigating green chemistry approaches to its preparation

  • Scaling up synthesis for commercial applications

Biological Activity Screening

Comprehensive biological evaluation would be valuable:

  • Systematic screening against various microbial strains

  • Testing against cancer cell lines to assess cytotoxicity

  • Evaluation of antioxidant potential

  • Investigation of pharmaceutical applications

Structure-Activity Relationship Studies

Further exploration of structure-activity relationships could include:

  • Preparation of a series of compounds with varying alkoxy chain lengths

  • Investigation of positional isomers (2,4- vs. 3,5-diethoxy)

  • Combination with other functional groups to enhance specific activities

  • Computational studies to predict properties and activities

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